molecular formula C19H23N3O B6112223 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide

2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide

Cat. No. B6112223
M. Wt: 309.4 g/mol
InChI Key: RDCDMGRIKFRAAT-UHFFFAOYSA-N
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Description

2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide, also known as PPNE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PPNE is a member of the nicotinamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and differentiation. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been shown to have various biochemical and physiological effects in cells and organisms. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has also been shown to have neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity in vitro and in vivo. However, 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide for cancer treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the mechanisms by which 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide exerts its neuroprotective effects, as well as its potential for the treatment of neurodegenerative diseases. Finally, further studies are needed to explore the potential of 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide as an anti-inflammatory agent, as well as its effects on other signaling pathways in cells.

Synthesis Methods

2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide can be synthesized by reacting 4-(1-piperidin-1-ylethyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide as a yellow solid, which can be purified by column chromatography.

Scientific Research Applications

2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has also been studied for its potential as an anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines. Additionally, 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-(1-piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14(22-12-3-2-4-13-22)15-7-9-16(10-8-15)18-17(19(20)23)6-5-11-21-18/h5-11,14H,2-4,12-13H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCDMGRIKFRAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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